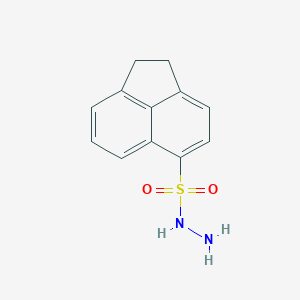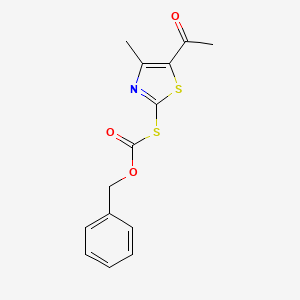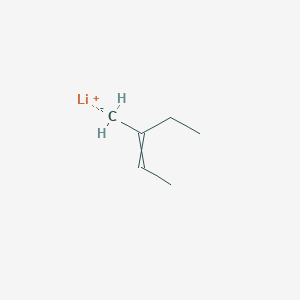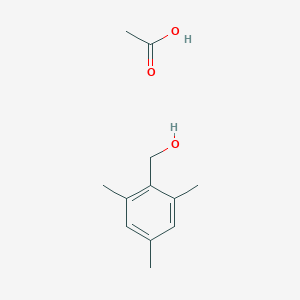
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide is a chemical compound with the molecular formula C12H11NO2S. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide typically involves the sulfonation of acenaphthene followed by hydrazide formation. The general steps are as follows:
Sulfonation of Acenaphthene: Acenaphthene is reacted with sulfuric acid to introduce the sulfonic acid group, forming 5-acenaphthylenesulfonic acid.
Formation of Hydrazide: The sulfonic acid derivative is then reacted with hydrazine to form the hydrazide compound.
The reaction conditions for these steps typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted acenaphthene compounds .
Scientific Research Applications
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, sodium salt: This compound has similar structural features but differs in its sodium salt form, affecting its solubility and reactivity.
Acenaphthene: The parent compound, lacking the sulfonic acid and hydrazide groups, has different chemical properties and applications.
Properties
CAS No. |
62731-59-3 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-5-sulfonohydrazide |
InChI |
InChI=1S/C12H12N2O2S/c13-14-17(15,16)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2 |
InChI Key |
WCMQQJWVQPQWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)






![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
